molecular formula C10H11N5O2 B2976135 Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate CAS No. 105877-70-1

Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate

Cat. No.: B2976135
CAS No.: 105877-70-1
M. Wt: 233.231
InChI Key: ITFQWBXQVVHKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases. This inhibition disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include the active sites of these enzymes, where the compound forms stable complexes, preventing the enzymes from catalyzing their normal reactions.

Comparison with Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.

Uniqueness: Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate is unique due to its specific structural features that allow for versatile chemical modifications and its potent biological activities, particularly in cancer research.

Properties

IUPAC Name

ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-2-17-10(16)7-5-14-15(9(7)11)8-3-4-12-6-13-8/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFQWBXQVVHKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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